Propargyl-PEG3-amine
Overview
Description
Propargyl-PEG3-amine is a compound that consists of a propargyl group attached to a polyethylene glycol chain with three ethylene glycol units, ending in an amine group. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to facilitate selective protein degradation through the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Propargyl-PEG3-amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Mode of Action
The mode of action of this compound involves the formation of PROTACs, which are molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound can selectively target proteins for degradation, thereby influencing the protein levels within the cell .
Pharmacokinetics
As a peg-based compound, it is expected to have good water solubility This could potentially enhance its bioavailability
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins. The exact molecular and cellular effects would depend on the specific proteins being targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions Additionally, the stability of the compound could be influenced by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
Propargyl-PEG3-amine interacts with various biomolecules through its amine and propargyl groups. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group can undergo copper-catalyzed azide-alkyne Click Chemistry with azide-bearing compounds or biomolecules .
Cellular Effects
Peg derivatives, including this compound, are known to decrease aggregation and increase solubility of proteins . This can influence cell function by affecting protein stability and interactions.
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form stable triazole linkages via Click Chemistry . This allows it to bind to azide-bearing compounds or biomolecules, potentially influencing their activity or interactions .
Temporal Effects in Laboratory Settings
Peg derivatives are generally stable and resistant to degradation .
Metabolic Pathways
Peg derivatives can interact with various enzymes and cofactors due to their ability to bind to azide-bearing compounds or biomolecules .
Transport and Distribution
Peg derivatives are generally water-soluble and can diffuse freely in aqueous environments .
Subcellular Localization
Peg derivatives can potentially localize to various subcellular compartments due to their ability to bind to azide-bearing compounds or biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG3-amine can be synthesized through various methods. One common approach involves the A3-coupling reaction, which is a three-component reaction involving an alkyne, an aldehyde, and an amine. This reaction can be catalyzed by transition metals such as copper or manganese . The reaction conditions typically involve mild temperatures and environmentally friendly catalysts, making the process efficient and sustainable.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of magnetically reusable manganese nanocatalysts. These catalysts are immobilized on the surface of magnetic nanoparticles, which can be easily separated and reused, reducing waste and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG3-amine undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
Propargyl-PEG3-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and neurodegenerative diseases.
Industry: Used in the production of bioconjugates and drug delivery systems .
Comparison with Similar Compounds
Propargyl-PEG3-acid: Contains a carboxylic acid group instead of an amine group, used for bioconjugation with different functional groups.
Propargyl-PEG-NHS ester: Contains an N-hydroxysuccinimide ester group, used for amine-reactive bioconjugation.
Uniqueness: Propargyl-PEG3-amine is unique due to its amine group, which allows for versatile bioconjugation reactions with carboxylic acids, activated esters, and other electrophiles. This versatility makes it particularly valuable in the synthesis of PROTACs and other targeted therapeutic agents .
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREICTHRFCQNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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